
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) is a coordination complex of erbium with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is part of a broader class of metal β-diketonates, which are known for their stability and volatility, making them useful in various applications, particularly in materials science and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) typically involves the reaction of erbium nitrate or erbium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Substitution: Ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions with Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) include oxidizing agents, other ligands for substitution reactions, and solvents like methanol, ethanol, or acetonitrile. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions would yield new coordination complexes with different ligands.
Applications De Recherche Scientifique
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) has several scientific research applications:
Materials Science: Used as a precursor for the deposition of erbium-containing thin films, which are important in optoelectronic devices.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Luminescence: The compound exhibits luminescent properties, making it useful in the development of light-emitting diodes (LEDs) and other photonic devices.
NMR Shift Reagent: Utilized in nuclear magnetic resonance (NMR) spectroscopy to shift the resonance frequencies of nuclei, aiding in the structural elucidation of organic compounds.
Mécanisme D'action
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) exerts its effects depends on its application:
Catalysis: The erbium center can facilitate various catalytic cycles, often involving coordination to substrates and activation of chemical bonds.
Luminescence: The compound’s luminescent properties arise from the electronic transitions within the erbium ion, which can be influenced by the surrounding ligands and the environment.
NMR Shift Reagent: The compound interacts with the nuclei of interest, causing a shift in their resonance frequencies due to the magnetic properties of the erbium ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) is unique due to its specific electronic configuration and the resulting luminescent properties, which are distinct from those of other lanthanide complexes. Its stability and volatility also make it particularly suitable for applications in materials science and catalysis.
Propriétés
Formule moléculaire |
C33H60ErO6 |
|---|---|
Poids moléculaire |
720.1 g/mol |
Nom IUPAC |
erbium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clé InChI |
XXLBYBXANQKGKQ-LWTKGLMZSA-N |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Er] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
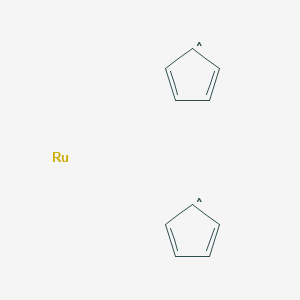
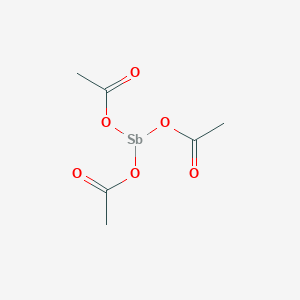

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
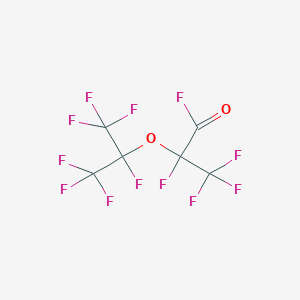
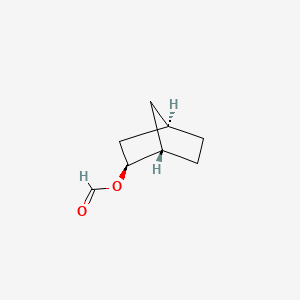
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
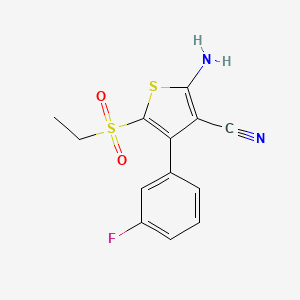
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)


